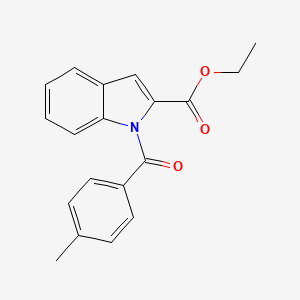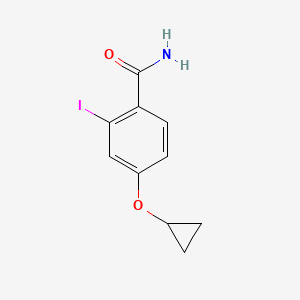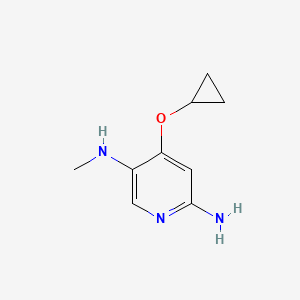
4-Cyclopropoxy-N5-methylpyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine is a heterocyclic compound that features a pyridine ring substituted with cyclopropoxy and N-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group onto the pyridine ring.
N-Methylation: Methylation of the amine group on the pyridine ring.
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine groups to nitro or other oxidized forms.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Replacement of the cyclopropoxy or N-methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-N-methylpyridine-2,4-diamine: Similar structure but with different substitution pattern.
5-Cyclopropoxy-4-N-methylpyridine-2,4-diamine: Another isomer with a different arrangement of substituents.
Uniqueness
4-Cyclopropoxy-5-N-methylpyridine-2,5-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-N-methylpyridine-2,5-diamine |
InChI |
InChI=1S/C9H13N3O/c1-11-7-5-12-9(10)4-8(7)13-6-2-3-6/h4-6,11H,2-3H2,1H3,(H2,10,12) |
InChI Key |
DUBPXBBNOWXJAA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14813777.png)
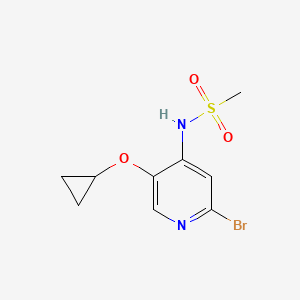
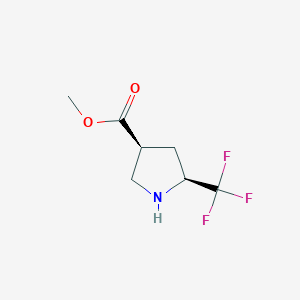


![ethyl (2E)-4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14813820.png)

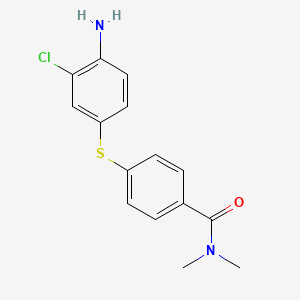

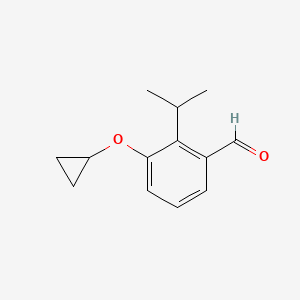
![4,4'-methanediylbis{N-[(E)-(2-ethoxyphenyl)methylidene]aniline}](/img/structure/B14813840.png)

